Episilvestrol

Übersicht

Beschreibung

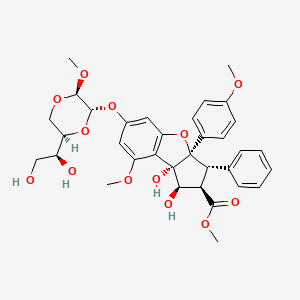

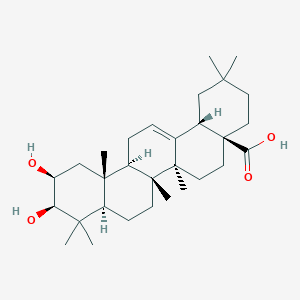

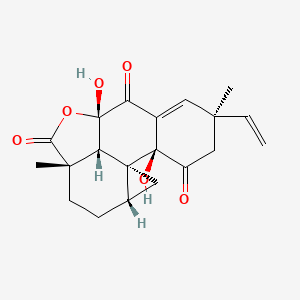

Episilvestrol ist eine natürlich vorkommende Verbindung, die aus den Früchten und Zweigen der Pflanze Aglaia silvestris isoliert wird. Es gehört zur Familie der Rocaglate, die für ihre potente zytotoxische Wirkung bekannt sind. This compound hat aufgrund seiner potenziellen Antikrebsaktivität und seiner Fähigkeit, die Proteinsynthese zu hemmen, große Aufmerksamkeit erregt.

Wissenschaftliche Forschungsanwendungen

Episilvestrol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of rocaglate derivatives.

Biology: Investigated for its ability to inhibit protein synthesis and its effects on cellular processes.

Medicine: Explored as a potential anticancer agent due to its potent cytotoxic activity against various cancer cell lines.

Industry: Potential applications in the development of new therapeutic agents and drug candidates

Wirkmechanismus

Target of Action

Episilvestrol primarily targets the eukaryotic initiation factor 4A (eIF4A) . eIF4A is a crucial component of the eIF4F complex involved in the initiation of protein synthesis. By modulating the initiation of translation through eIF4A, this compound can inhibit protein synthesis .

Mode of Action

This compound interacts with its target, eIF4A, to inhibit the initiation of protein translation . This interaction disrupts the assembly of the eIF4F complex, thereby blocking the translation process. As a result, the synthesis of proteins, including those essential for cell survival and proliferation, is significantly reduced .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the initiation of translation, this compound disrupts this pathway, leading to a decrease in the production of proteins. This can have downstream effects on various cellular processes that rely on these proteins, including cell growth and division .

Pharmacokinetics

This compound’s pharmacokinetics reveal that it has a relatively low oral bioavailability . This is due to the fact that this compound is a substrate of P-glycoprotein (Pgp), a multidrug resistance transporter . Pgp can efflux this compound out of cells, reducing its bioavailability. When administered intraperitoneally, this compound is approximately 100% bioavailable systemically .

Result of Action

The inhibition of protein synthesis by this compound leads to significant cytotoxic effects in cancer cells . It induces alterations in apoptosis and cell cycle-related genes, blocking the cell cycle at the G2/M phase . This results in the death of cancer cells and a reduction in tumor growth .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of multidrug resistance transporters like Pgp . Overexpression of Pgp can lead to resistance against this compound, as Pgp can efflux the drug out of cells, reducing its intracellular concentration and thereby its efficacy . Therefore, the cellular environment plays a crucial role in determining the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

Episilvestrol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the eukaryotic initiation factor 4A (eIF4A), a crucial component of the translation initiation complex. This compound binds to eIF4A, inhibiting its helicase activity, which is essential for unwinding mRNA secondary structures during translation initiation . This interaction leads to the suppression of protein synthesis, particularly in cancer cells that rely on high levels of protein production for survival and proliferation .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation . Additionally, this compound has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin, resulting in synergistic anti-tumor effects . It also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key regulatory proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to eIF4A, this compound disrupts the formation of the eIF4F complex, which is necessary for cap-dependent translation initiation . This inhibition leads to a decrease in the synthesis of oncogenic proteins, such as c-Myc and Bcl-xL, which are critical for cancer cell survival . Additionally, this compound induces apoptosis through the activation of caspase-3 and caspase-7, resulting in the cleavage of key cellular substrates and the execution of programmed cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable in plasma, with gradual degradation occurring over several hours . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of protein synthesis and persistent anti-tumor activity . Resistance to this compound can develop over time, primarily due to the upregulation of efflux transporters like P-glycoprotein, which reduce the intracellular concentration of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss and hepatotoxicity have been observed . The therapeutic window for this compound is narrow, and careful dose optimization is necessary to achieve maximum efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors involved in protein synthesis. It inhibits the helicase activity of eIF4A, leading to the suppression of cap-dependent translation initiation . Additionally, this compound undergoes metabolic degradation to form silvestric acid, which lacks cytotoxic activity . The metabolism of this compound is species-specific, with significant differences observed between mouse, human, and rat plasma .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate of P-glycoprotein, an efflux transporter that pumps the compound out of cells, reducing its intracellular concentration . This transport mechanism plays a crucial role in the development of resistance to this compound in cancer cells . Additionally, this compound has been shown to accumulate in specific tissues, such as the liver and spleen, with relatively low distribution to the brain .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with eIF4A and other components of the translation initiation complex . This compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its activity is largely dependent on its ability to inhibit protein synthesis in the cytoplasm .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Episilvestrol umfasst mehrere Schritte, beginnend mit der Herstellung von Episilvestrinsäure und Silvestrinsäure. Diese Säuren werden dann in verschiedene Zwischenprodukte wie Methylamid und Propargylamid umgewandelt. Der letzte Schritt beinhaltet die Herstellung von biotiniertem this compound, das durch eine Reihe von Reaktionen unter Verwendung eines Azid-Biotin-Linkers erreicht wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound ist nicht gut dokumentiert, aber es ist wahrscheinlich, dass ähnliche Synthesewege wie in Laborsituationen eingesetzt werden. Der Prozess würde eine Optimierung für die großtechnische Produktion erfordern, einschließlich der Verwendung effizienter Katalysatoren und Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Episilvestrol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung von this compound in seine oxidierten Formen.

Reduktion: Reduktion von this compound in seine reduzierten Formen.

Substitution: Substitutionsreaktionen, bei denen funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind seine oxidierten und reduzierten Formen sowie verschiedene substituierte Derivate. Diese Produkte werden oft auf ihre zytotoxischen Eigenschaften und ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Rocaglaterivaten verwendet.

Biologie: Untersucht wegen seiner Fähigkeit, die Proteinsynthese zu hemmen und seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Als potenzieller Antikrebsmittel aufgrund seiner potenten zytotoxischen Aktivität gegen verschiedene Krebszelllinien untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika und Medikamentenkandidaten

Wirkmechanismus

This compound entfaltet seine Wirkung durch das Targeting des eukaryotischen Initiationsfaktors 4A (eIF4A), einem Schlüsselkomponenten des Translationsinitiationskomplexes. Durch die Bindung an eIF4A stört this compound die Initiation der Proteinsynthese, was zur Hemmung des Zellwachstums und zur Induktion von Apoptose in Krebszellen führt. Dieser Wirkmechanismus macht this compound zu einem vielversprechenden Kandidaten für die Antikrebstherapie .

Vergleich Mit ähnlichen Verbindungen

Episilvestrol ist eng verwandt mit anderen Rocaglaterivaten wie Silvestrol. Beide Verbindungen haben ähnliche Strukturen und Wirkmechanismen, aber this compound hat einzigartige Eigenschaften gezeigt, die es besonders effektiv gegen bestimmte Arten von Krebszellen machen. Andere ähnliche Verbindungen umfassen Rocaglamide und verschiedene synthetische Analoga von Silvestrol und this compound .

Referenzen

Eigenschaften

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKXFVCXBFGBCD-JRPGFILLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466766 | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697235-39-5 | |

| Record name | Episilvestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Episilvestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,11-dihydroxy-12H-benzo[a]xanthen-12-one](/img/structure/B1254375.png)

![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)